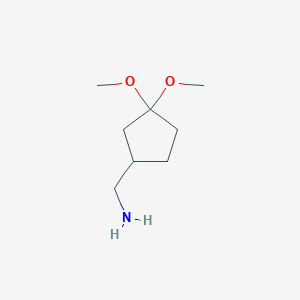![molecular formula C14H21NO4 B13563465 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid typically involves the following steps:
Protection of the amine group: The amine group of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the prop-2-ynoic acid moiety:
Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably .
Chemical Reactions Analysis
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The BOC group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with amino acids to form dipeptides.
Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and various acids for deprotection . Major products formed from these reactions include the deprotected amine and various peptide derivatives .
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid involves the protection and deprotection of the amine group. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This process allows for the selective modification of the compound, enabling its use in various synthetic applications .
Comparison with Similar Compounds
Similar compounds include other BOC-protected amino acids and piperidine derivatives. These compounds share the common feature of having a BOC protecting group, which provides stability and selectivity in synthetic reactions . 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid is unique due to its specific structure and the presence of the prop-2-ynoic acid moiety, which offers additional reactivity and versatility in synthetic applications .
Similar compounds include:
BOC-protected glycine: Used in peptide synthesis.
BOC-protected alanine: Another common building block in organic synthesis.
BOC-protected piperidine derivatives: Used in the synthesis of various pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-9-7-14(4,8-10-15)6-5-11(16)17/h7-10H2,1-4H3,(H,16,17) |
InChI Key |
LUUKOCDLAYZXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


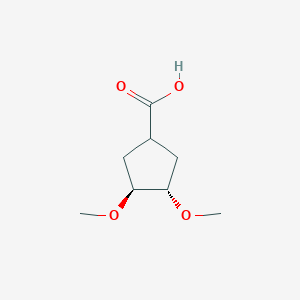
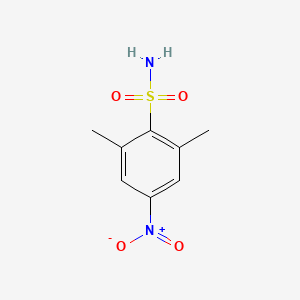
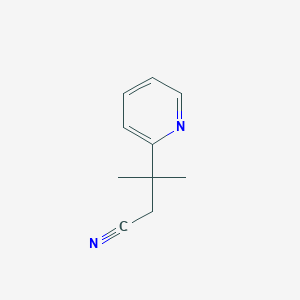
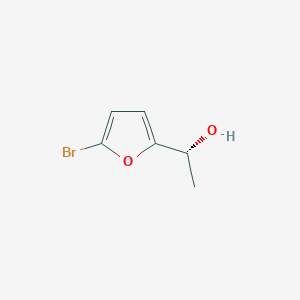
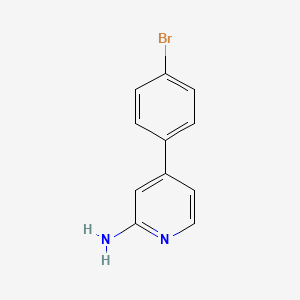
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
![6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride](/img/structure/B13563426.png)
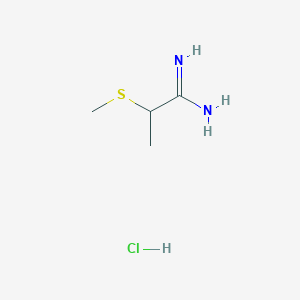
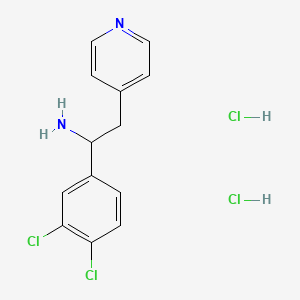
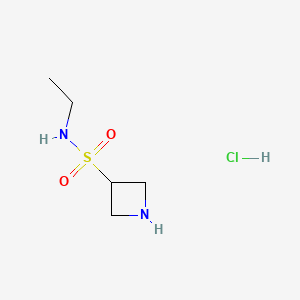
![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
